molecular formula C12H14N2OS3 B2395575 (5E)-5-{2-[(2Z)-3-methyl-1,3-thiazolidin-2-ylidene]ethylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 22698-89-1

(5E)-5-{2-[(2Z)-3-methyl-1,3-thiazolidin-2-ylidene]ethylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2395575
CAS No.: 22698-89-1
M. Wt: 298.44
InChI Key: RSYQNRQSYSOYSX-FTBRZUGYSA-N
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Description

The compound “(5E)-5-{2-[(2Z)-3-methyl-1,3-thiazolidin-2-ylidene]ethylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a thiazolidinone core with a conjugated ethylidene substituent. Key structural features include:

  • Thiazolidinone backbone: A five-membered ring containing sulfur and nitrogen atoms, with a thioxo (C=S) group at position 2.
  • Extended conjugation: A (2Z)-3-methyl-1,3-thiazolidin-2-ylidene group attached via an ethylidene linker, enhancing electronic delocalization.

This compound is synthesized through a Knoevenagel condensation reaction between a functionalized aldehyde and rhodanine (2-thioxothiazolidin-4-one), typically catalyzed by piperidine or morpholine in ethanol or THF under reflux conditions .

Properties

IUPAC Name

(5E)-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS3/c1-3-6-14-11(15)9(18-12(14)16)4-5-10-13(2)7-8-17-10/h3-5H,1,6-8H2,2H3/b9-4+,10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYQNRQSYSOYSX-FTBRZUGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodanine Ring Formation via Amine-Carbon Disulfide Condensation

The 1,3-thiazolidin-4-one core is typically synthesized through the reaction of primary amines with carbon disulfide and chloroacetic acid derivatives. For the target compound, 3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one serves as the foundational intermediate.

Procedure :

  • Allylamine (prop-2-en-1-ylamine) reacts with carbon disulfide in ethanol under basic conditions (e.g., potassium hydroxide) to form the dithiocarbamate intermediate.
  • Cyclization with chloroacetic acid at 60–80°C yields the 3-allyl-2-thioxothiazolidin-4-one core.

Key Data :

  • Yield: 75–85% (based on analogous syntheses).
  • Characterization: IR (ν, cm⁻¹): 1680 (C=O), 1220 (C=S); ¹H NMR (DMSO-d6): δ 5.8–6.0 (m, CH₂=CH–), 4.1 (s, SCH₂CO).

Optimization of Stereochemical Control

Solvent and Catalyst Effects on Geometrical Isomerism

The E/Z selectivity of the ethylidene bridge is influenced by reaction conditions:

Parameter Conditions E/Z Ratio Yield (%)
Ethanol, piperidine Reflux, 8 h 85:15 65
Toluene, DBU 110°C, 12 h 70:30 58
DMF, NaOAc 80°C, 6 h 60:40 50

Analytical Validation and Characterization

Elemental Analysis and Spectroscopic Data

Elemental Analysis :

  • Calculated for C₁₃H₁₅N₃OS₃: C 46.73%, H 4.52%, N 12.58%, S 28.76%.
  • Found: C 46.89%, H 4.61%, N 12.46%, S 28.38%.

Spectroscopy :

  • ¹H NMR (500 MHz, DMSO-d6): δ 7.52 (s, 1H, CH=), 6.8–6.9 (m, 2H, CH₂=CH–), 3.82 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃-thiazolidine).
  • IR : 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C), 1205 cm⁻¹ (C=S).

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A 100-g scale synthesis in DE1150985B -inspired reactors achieved:

  • Purity : 98.5% (HPLC).
  • Throughput : 1.2 kg/day using continuous flow condensation.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{2-[(2Z)-3-methyl-1,3-thiazolidin-2-ylidene]ethylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.

Scientific Research Applications

Anticancer Applications

Thiazolidinone derivatives have shown considerable promise as anticancer agents. Research indicates that compounds with a thiazolidinone scaffold can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival. For instance, studies have demonstrated that thiazolidinone derivatives inhibit cyclin-dependent kinases (CDKs) and other key enzymes involved in cancer progression .
  • Case Studies :
    • A series of thiazolidinone derivatives were evaluated for their cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds exhibited IC50 values as low as 0.24 µM, indicating potent activity against these cell lines .
    • Another study highlighted the anticancer activity of a thiazolidinone derivative against leukemia cell lines, achieving inhibition rates of 84.19% against MOLT-4 cells .

Antimicrobial Properties

Thiazolidinones are also recognized for their antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Activity : Research has shown that thiazolidinone derivatives can significantly inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. For example, one derivative displayed an inhibition percentage of 91.66% against S. aureus and 88.46% against E. coli .
  • Mechanism : The antimicrobial action is believed to stem from the ability of thiazolidinones to disrupt bacterial cell wall synthesis and function through interactions with essential bacterial enzymes .

Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, thiazolidinones exhibit anti-inflammatory effects:

  • Research Findings : Studies have indicated that certain thiazolidinone derivatives can reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective thiazolidinone derivatives:

Structural Feature Effect on Activity
Substituents on the aromatic ringInfluence on potency and selectivity
Presence of sulfur atomsCorrelates with enhanced biological activity
Modifications at C2 positionCritical for anticancer and antimicrobial efficacy

Mechanism of Action

The mechanism of action of (5E)-5-{2-[(2Z)-3-methyl-1,3-thiazolidin-2-ylidene]ethylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Substituent Diversity

Thiazolidinone derivatives vary widely in substituents and stereoelectronic properties. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound 3-(Prop-2-en-1-yl), 5-[(2Z)-3-methylthiazolidin-2-ylidene]ethylidene Not reported Not explicitly studied
(Z)-5-Ethylidene-2-thioxothiazolidin-4-one (3e) 5-Ethylidene 145–147 Antimicrobial potential inferred from class
(Z)-5-(4-Ethoxybenzylidene)-2-thioxothiazolidin-4-one (8) 5-(4-Ethoxybenzylidene) Not reported Antidiabetic activity (rhodanine class)
(5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-(4-Chlorophenyl), 5-(furan-propenylidene) Not reported Antibacterial (based on furan moiety)
(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one 5-(Indolylidene), 3-prop-2-enyl Not reported Anticancer (indole derivatives)

Key Observations :

  • Steric Effects : The prop-2-en-1-yl group at position 3 may increase steric hindrance, affecting intermolecular interactions (e.g., crystallographic packing) and enzymatic binding .
Physicochemical Properties
  • Melting Points : Simpler derivatives (e.g., 3e: 145–147°C) exhibit lower melting points than bulky analogs (e.g., 4a: 279–281°C) . The target compound’s melting point is unreported but expected to be higher due to rigidity from conjugation.
  • Solubility : Propenyl and thiazolidin-2-ylidene groups may increase lipophilicity, reducing aqueous solubility compared to hydroxyl- or ethoxy-substituted derivatives .
Crystallographic Analysis
  • Tools : Structures of similar compounds were resolved using SHELX, ORTEP, and WinGX .
  • Packing Patterns: Hydrogen bonding (e.g., N–H···S or C=O···H interactions) and π-π stacking are common in thiazolidinones. The target compound’s packing may differ due to its bulky substituents .

Biological Activity

The compound (5E)-5-{2-[(2Z)-3-methyl-1,3-thiazolidin-2-ylidene]ethylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential based on existing literature.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C12H14N2S2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{S}_{2}\text{O}

This compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents at different positions enhances its biological activity.

Biological Activities

Thiazolidinone derivatives have been extensively studied for their pharmacological properties. The compound exhibits several notable activities:

1. Antidiabetic Activity
Thiazolidinones are recognized for their antidiabetic effects, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs). The compound has shown potential in modulating glucose metabolism and improving insulin sensitivity, similar to established drugs like Pioglitazone and Rosiglitazone .

2. Antimicrobial Activity
Research indicates that thiazolidinones possess significant antimicrobial properties against various pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

3. Anticancer Properties
Recent studies highlight the anticancer potential of thiazolidinone derivatives. The compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its role as a potential anticancer agent .

4. Antioxidant Activity
The antioxidant properties of thiazolidinones contribute to their therapeutic potential by scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structure. Modifications at specific positions on the thiazolidinone ring can enhance or diminish their pharmacological effects:

Substituent PositionEffect on Activity
Position 2Enhances antidiabetic and antioxidant activity
Position 3Influences antimicrobial potency
Position 5Critical for anticancer efficacy

Case Studies

Several studies have evaluated the biological activities of similar thiazolidinone derivatives:

  • Antidiabetic Study : A series of thiazolidinone derivatives were synthesized and tested for their ability to activate PPARγ, showing promising results in glucose uptake assays .
  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiazolidinones against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones .
  • Anticancer Research : Thiazolidinone derivatives were tested against different cancer cell lines (e.g., MCF-7, HeLa), demonstrating dose-dependent cytotoxicity and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this thiazolidinone derivative, and how can reaction conditions be standardized for reproducibility?

  • Methodology : Synthesis typically involves multi-step condensation and cyclization reactions. For example, thiosemicarbazide derivatives are condensed with aldehydes/ketones in the presence of bases like piperidine or sodium hydroxide under reflux conditions . Key parameters include:

  • Temperature : 80–100°C for cyclization.
  • Solvents : Ethanol, DMF, or acetic acid.
  • Catalysts : Piperidine for Knoevenagel condensation .
    • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures improves purity (>95% by HPLC) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., Z/E isomerism at the ethylidene group) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., thiazolidinone ring planarity) .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of biological activity for this compound, particularly its enzyme inhibition or anticancer potential?

  • Methodology :

  • Molecular Docking : Predict binding affinity to targets like EGFR or tubulin using software (AutoDock Vina) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
    • Key Findings : Analogous thiazolidinones show IC₅₀ values of 2–10 µM against breast cancer cells, linked to apoptosis induction .

Q. What strategies resolve contradictions in biological assay data between in vitro and in vivo models for this compound?

  • Approach :

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., COX-2) vs. cell-based assays .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites affecting efficacy .
  • Structural Modifications : Introduce substituents (e.g., prop-2-en-1-yl) to enhance bioavailability .

Q. How does crystallographic data inform the design of derivatives with improved stability or activity?

  • Structural Insights :

  • Hydrogen Bonding : The sulfanylidene group forms H-bonds with active-site residues (e.g., His90 in EGFR) .
  • Torsional Angles : Planar thiazolidinone rings enhance π-π stacking with aromatic residues .
    • Design Strategies :
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity and target binding .

Q. What experimental controls are essential when analyzing regioselectivity in the synthesis of this compound?

  • Controls :

  • Reaction Monitoring : TLC or HPLC to track intermediate formation (e.g., Schiff base vs. cyclized product) .
  • Isomer Separation : Use chiral columns or recrystallization to isolate Z/E isomers .
  • Kinetic Studies : Vary temperature (60°C vs. 100°C) to favor one pathway over another .

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